3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester
Overview
Description
“3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester” is a derivative of pyrazole, a five-membered heterocycle containing two nitrogen atoms . Pyrazole is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .
Synthesis Analysis
The synthesis of pyrazole derivatives has seen significant advancements, with new or advanced catalysts and other ‘environment-friendly’ procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions . Specific synthesis methods for “this compound” were not found in the retrieved papers.Molecular Structure Analysis
Pyrazole is known to be one of the most potential families of nitrogen-containing compounds . It is a pi-excessive aromatic monocyclic heterocyclic compound having two N-atoms in a 5-membered 1,2-diazole ring . Specific molecular structure analysis for “this compound” was not found in the retrieved papers.Chemical Reactions Analysis
Pyrazole derivatives have been synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . Specific chemical reactions involving “this compound” were not found in the retrieved papers.Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely. For example, Ethyl 5-(5-amino-4-cyano-1Н-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylate, a related compound, is a light-beige powder with a melting point of 149–150°C . The specific physical and chemical properties of “this compound” were not found in the retrieved papers.Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing benzoic acid derivatives, including structures related to 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester, show significant effectiveness against various bacterial strains and fungi. For example, a study by Abd El-Meguid (2014) synthesized compounds with a benzoic acid derivative and tested them for antimicrobial activities. These compounds showed significant efficacy against gram-positive and gram-negative bacteria and fungi such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeuroginosa, Candida albicans, and Aspergillus niger (Abd El-Meguid, 2014).
Synthesis of Heterocyclic Compounds
The compound's structure is relevant for the synthesis of various heterocyclic compounds. Goryaeva et al. (2015) discussed the reaction of ethoxymethylidene-3-oxo carboxylic acid esters with tetrazol-5-amine, highlighting the potential for synthesizing novel azaheterocycles, which are valuable in pharmaceutical and chemical research (Goryaeva et al., 2015).
Structural Characterization
Studies have also focused on the structural characterization of compounds similar to this compound. Savage et al. (2005) synthesized N-para-ferrocenyl benzoyl amino acid ethyl esters and characterized them using various spectroscopic techniques. This research adds to the understanding of the structural properties and potential applications of similar benzoic acid derivatives (Savage et al., 2005).
Chemical Transformations
Research by El-Ahl et al. (2003) on the synthesis of benzo[4,5]thieno[2,3-d][1,3]oxazines and hexahydrobenzo[4,5]thieno[2,3-d]pyrimidines provides insights into the chemical transformations of compounds with a structure related to this compound. Such studies contribute to the development of novel synthetic routes and potentially new therapeutic agents (El-Ahl et al., 2003).
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles, including 5-amino-pyrazoles, are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They exhibit tautomerism, a phenomenon that may influence their reactivity and the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It’s known that pyrazole derivatives are extensively found as a core framework in a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .
Result of Action
Pyrazole derivatives have been found to exhibit a broad spectrum of biological activities .
Biochemical Analysis
Biochemical Properties
3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The compound binds to the active site of these kinases, thereby preventing their interaction with their natural substrates. Additionally, this compound has been shown to interact with proteins involved in DNA repair mechanisms, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to activate certain transcription factors, leading to changes in gene expression that promote cell survival and proliferation. Moreover, this compound affects cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, altering their activity. The compound can inhibit or activate enzymes, depending on the context, and can also induce changes in gene expression by modulating the activity of transcription factors. These interactions lead to a cascade of molecular events that ultimately result in the observed cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects and can promote beneficial cellular responses. At higher doses, toxic effects have been observed, including damage to liver and kidney tissues. These findings highlight the importance of careful dosage optimization in potential therapeutic applications .
Properties
IUPAC Name |
ethyl 3-(5-amino-4-cyanopyrazol-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-2-19-13(18)9-4-3-5-11(6-9)17-12(15)10(7-14)8-16-17/h3-6,8H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLQUDPLJWDZPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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